Sulfamethoxazole-NO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

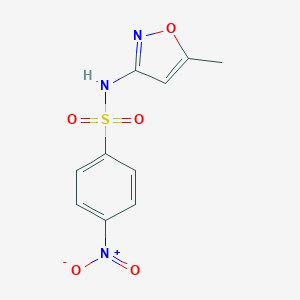

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5S/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJLDAHBWWMCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352058 | |

| Record name | benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29699-89-6 | |

| Record name | 4-Nitro-sulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29699-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-sulfamethoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029699896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-SULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUX9Z8AS99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Nitroso-Sulfamethoxazole: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the synthesis of nitroso-sulfamethoxazole (SMX-NO), a critical reactive metabolite of the antibiotic sulfamethoxazole. This document outlines the necessary experimental protocols, summarizes key data, and visualizes the synthetic workflow and relevant biological pathways.

Nitroso-sulfamethoxazole is implicated in the idiosyncratic hypersensitivity reactions associated with sulfamethoxazole treatment. Its synthesis is essential for in-depth studies into the mechanisms of these adverse drug reactions, enabling toxicological assessments and the development of safer pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical data for nitroso-sulfamethoxazole is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide |

| Molecular Formula | C₁₀H₉N₃O₄S |

| Molecular Weight | 267.26 g/mol |

| CAS Number | 131549-85-4 |

| Purity | >99% (as reported for the Naisbitt et al. 1996 method)[1] |

Experimental Protocols for Synthesis

The synthesis of nitroso-sulfamethoxazole is generally performed as a two-step process, commencing with the synthesis of its precursor, sulfamethoxazole hydroxylamine (SMX-HA).

Step 1: Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)

The initial step involves the selective reduction of 4-nitro-sulfamethoxazole to its corresponding hydroxylamine. This procedure is adapted from the established method for synthesizing hydroxylamine metabolites of sulfonamides.

Materials and Reagents:

-

4-Nitro-sulfamethoxazole

-

Hydrogen gas (H₂)

-

Poisoned platinum catalyst (e.g., Lindlar's catalyst)

-

Anhydrous ethanol or methanol

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus

Procedure:

-

Under an inert atmosphere, dissolve 4-nitro-sulfamethoxazole in an anhydrous alcoholic solvent within a hydrogenation vessel.

-

Carefully introduce the poisoned platinum catalyst to the solution. The catalyst's "poisoned" nature is crucial to prevent over-reduction to the amine.

-

Pressurize the vessel with hydrogen gas and maintain vigorous stirring at ambient temperature.

-

Monitor the reaction's progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, purge the vessel with an inert gas and remove the catalyst by filtration.

-

The resulting filtrate containing sulfamethoxazole hydroxylamine can be concentrated and purified, typically through recrystallization.

Step 2: Oxidation of Sulfamethoxazole Hydroxylamine to Nitroso-Sulfamethoxazole

The final step is the oxidation of the hydroxylamine to the nitroso derivative, a method attributed to Naisbitt et al. (1996).[1]

Materials and Reagents:

-

Sulfamethoxazole hydroxylamine (from Step 1)

-

A mild oxidizing agent (e.g., potassium dichromate in dilute sulfuric acid)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Dissolve the sulfamethoxazole hydroxylamine in the chosen organic solvent and cool the mixture in an ice bath.

-

Slowly introduce the mild oxidizing agent to the solution while maintaining a low temperature and continuous stirring.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, quench the reaction and perform a liquid-liquid extraction to isolate the product.

-

The organic layer should be washed, dried, and concentrated. The crude product can then be purified using column chromatography.

Visualizing the Process and Pathway

To further clarify the synthesis and its biological relevance, the following diagrams illustrate the experimental workflow and a key signaling pathway involving nitroso-sulfamethoxazole.

Caption: A schematic of the two-step synthesis of nitroso-sulfamethoxazole.

References

The Chemical Landscape of Sulfamethoxazole-NO Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structures, formation, and characterization of adducts derived from the reactive nitroso metabolite of Sulfamethoxazole (SMX-NO). Understanding these adducts is critical for elucidating the mechanisms behind Sulfamethoxazole-induced hypersensitivity reactions and for the development of safer drug candidates.

Executive Summary

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, can undergo metabolic activation to form a reactive metabolite, nitroso-sulfamethoxazole (SMX-NO). This electrophilic intermediate readily reacts with nucleophilic residues on proteins and peptides, primarily cysteine, to form a variety of covalent adducts. These adducts can act as haptens, initiating an immune response that may lead to hypersensitivity reactions. This guide details the chemical identity of these adducts, the experimental methods for their synthesis and characterization, and the immunological pathways they trigger.

Metabolic Activation of Sulfamethoxazole

The bioactivation of Sulfamethoxazole is a critical prerequisite for the formation of protein adducts. This process occurs in two main steps, primarily mediated by cytochrome P450 enzymes in the liver.

-

Formation of Sulfamethoxazole Hydroxylamine (SMX-HA): The aromatic amine group of SMX is oxidized to form the hydroxylamine metabolite.

-

Oxidation to Nitroso-Sulfamethoxazole (SMX-NO): SMX-HA is unstable and readily undergoes further oxidation to the highly reactive nitroso-sulfamethoxazole.

Caption: Metabolic pathway of Sulfamethoxazole to its reactive metabolite.

Chemical Structure of Sulfamethoxazole-NO Adducts with Cysteine

SMX-NO is a potent electrophile that reacts with soft nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins. This reaction can lead to the formation of several distinct adducts. The initial product is an unstable N-hydroxysulfenamide, which can then rearrange or undergo further oxidation to form more stable structures.[1][2]

Caption: Reaction pathways of SMX-NO with cysteine residues.

The primary adducts identified through mass spectrometry are summarized below.

Quantitative Data: Mass Spectrometric Characterization

The identification and characterization of SMX-NO adducts heavily rely on mass spectrometry. The covalent modification of peptides or proteins results in a predictable mass shift, which can be detected and used to identify the specific type of adduct formed.

| Adduct Type | Target Residue | Mass Increment (amu) | Description | Reference |

| N-Hydroxysulfenamide (Semimercaptal) | Cysteine | +267 | Initial, unstable adduct formed by the reaction of SMX-NO with a thiol group. | [1][2] |

| Sulfinamide | Cysteine | +267 | A more stable adduct formed via rearrangement of the N-hydroxysulfenamide. | [1][2] |

| N-Hydroxysulfinamide | Cysteine | +283 | Formed from the reaction of SMX-NO with a cysteinyl sulfoxy acid. | [1][2] |

| N-Hydroxysulfonamide | Cysteine | +299 | Formed from the reaction of SMX-NO with a cysteinyl sulfoxy acid. | [1][2] |

| Arylazoalkane | Lysine | Varies | Adduct identified on lysine residues of human serum albumin. | [3] |

| Schiff Base | Lysine | Varies | Adduct identified on lysine residues of human serum albumin. | [3] |

Experimental Protocols

Synthesis of Nitroso-Sulfamethoxazole (SMX-NO)

The synthesis of SMX-NO is typically achieved in a two-step process starting from commercially available materials.

Step 1: Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA) [1]

-

Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

-

Procedure:

-

React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole to yield the nitro derivative of sulfamethoxazole.

-

The resulting nitro derivative is then reduced to the corresponding hydroxylamine (SMX-HA) using hydrogen gas in the presence of a poisoned platinum catalyst.

-

Purify the product using appropriate chromatographic techniques.

-

Step 2: Formation of Nitroso-Sulfamethoxazole (SMX-NO)

-

Procedure:

-

Dissolve the purified SMX-HA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

SMX-HA will spontaneously auto-oxidize in solution to form SMX-NO. This reactive species is typically used immediately in subsequent reactions due to its instability.

-

In Vitro Formation of SMX-NO Protein Adducts

This protocol describes a general method for reacting SMX-NO with a model protein, such as Human Serum Albumin (HSA), or a peptide like glutathione (GSH).

-

Materials:

-

Freshly prepared SMX-NO solution.

-

Target protein (e.g., HSA) or peptide (e.g., GSH) dissolved in phosphate-buffered saline (PBS), pH 7.4.

-

-

Procedure:

-

Incubate the target protein/peptide solution with the SMX-NO solution at 37°C. Concentrations can range from micromolar to millimolar, depending on the experimental goals.

-

Reaction times can vary from minutes to hours. For example, the rearrangement of the initial N-hydroxysulfenamide adduct with GSH occurs within 1-5 minutes.[2]

-

The reaction can be quenched by the addition of a reducing agent like N-acetylcysteine or by rapid sample processing for analysis.

-

Remove excess, unbound metabolites by dialysis or size-exclusion chromatography.

-

Analysis of SMX-NO Adducts by Mass Spectrometry

A bottom-up proteomics approach is commonly used to identify and locate the site of adduction.

-

Sample Preparation:

-

After incubation and removal of unbound metabolites, denature the adducted protein.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the eluted peptides using tandem mass spectrometry (MS/MS).

-

Search the MS/MS data against the protein sequence, specifying the expected mass modifications (e.g., +267, +283, +299 amu) on cysteine residues.

-

Immunological Signaling and Hypersensitivity

The formation of SMX-NO protein adducts is a key initiating event in SMX-induced hypersensitivity. These modified proteins are recognized as foreign by the immune system, leading to the activation of T-cells.

References

An In-depth Technical Guide to the Reaction of Sulfamethoxazole with Nitric Oxide Donors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interactions between the antibiotic sulfamethoxazole (SMX) and nitric oxide (NO) donors. The content herein is curated for professionals in research and drug development, focusing on reaction mechanisms, quantitative data, and detailed experimental protocols. The guide also visualizes complex pathways and workflows to facilitate a deeper understanding of the subject matter.

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic effective against a range of bacterial infections by inhibiting the synthesis of dihydrofolic acid, a crucial step in bacterial metabolism.[1][2] Nitric oxide (NO), a highly reactive gaseous free radical, is a critical signaling molecule in various physiological processes, including neurotransmission, vasodilation, and immune responses.[3][4][5] The interaction between SMX and NO donors is of significant interest due to its implications in both environmental science, particularly in wastewater treatment processes where reactive nitrogen species are prevalent, and in pharmacology, where the potential for drug modification and altered biological signaling exists.[6][7] This document elucidates the chemical transformations SMX undergoes in the presence of NO and its related reactive nitrogen species.

Core Reaction Mechanisms

The reaction of sulfamethoxazole with nitric oxide donors is not a single reaction but a complex network of transformations. These reactions are heavily influenced by environmental conditions such as pH and the presence of oxygen. Nitric oxide (NO) itself, along with other reactive nitrogen species derived from it, such as nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃), can chemically alter the SMX molecule.[6][7]

The primary transformation pathways identified are:

-

Nitrosation: The addition of a nitroso group (-NO) to the SMX molecule, often at the secondary amine of the sulfonamide group, forming N-Nitroso Sulfamethoxazole.[6][7][8]

-

Nitration: The addition of a nitro group (-NO₂) to the aromatic ring of SMX.[6][7]

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the SMX structure.[6][7][9]

-

Bond Cleavage: The breaking of the sulfur-nitrogen (S-N), nitrogen-carbon (N-C), or carbon-sulfur (C-S) bonds within the molecule, leading to various degradation products.[6][7][9]

-

Coupling Reactions: The joining of two SMX-derived molecules.[6][7][9]

Acidic conditions significantly accelerate these transformation kinetics, particularly facilitating nitration and nitrosation reactions.[7] Under aerobic conditions, the presence of oxygen can lead to the formation of thionitrites from the reaction with sulfhydryl groups, a pathway not observed in anoxic environments.[10]

Quantitative Data Summary

The kinetics of the reaction between sulfamethoxazole and nitric oxide donors are highly dependent on pH. The following tables summarize the available quantitative data on reaction rates and identify the major transformation products.

Table 1: Second-Order Rate Constants for SMX Transformation

| Reactant | Condition | pH | Second-Order Rate Constant (M⁻¹ s⁻¹) | Reference |

| NO₂⁻ | Anoxic/Oxic | 4 - 9 | 1.5 x 10⁻¹ - 4.8 x 10³ | [7] |

| NO | Anoxic/Oxic | 4 - 9 | 1.0 x 10² - 3.1 x 10⁴ | [7] |

Note: The rate constants show a strong dependence on pH, with faster rates observed under acidic conditions.

Table 2: Major Identified Transformation Products of Sulfamethoxazole

| Product Class | Specific Product Name / Formula | CAS Number | Reference |

| Nitrosated SMX | 4-Amino-N-(5-methylisoxazol-3-yl)-N-nitrosobenzenesulfonamide (C₁₀H₁₀N₄O₄S) | N/A | [8] |

| Nitrated SMX | 4-Nitro Sulfamethoxazole (C₁₀H₉N₃O₅S) | 29699-89-6 | [11] |

| Hydroxylated SMX | Hydroxysulfamethoxazole | N/A | [12] |

| Cleavage Product | 4-Aminobenzenesulfonic acid | N/A | [12] |

| Cleavage Product | 3-Amino-5-methylisoxazole | N/A |

Experimental Protocols

This section details a generalized protocol for investigating the abiotic transformation of sulfamethoxazole by nitric oxide donors in a controlled laboratory setting.

Batch Reactor Experiment

Objective: To determine the kinetics and transformation products of SMX reacting with an NO donor under controlled pH and oxygen conditions.

Materials:

-

Sulfamethoxazole (SMX) stock solution

-

Nitric oxide (NO) donor (e.g., Diethylamine NONOate, DEA/NO) or Nitrite (NO₂⁻) solution

-

pH buffers (e.g., phosphate, acetate)

-

Amber glass batch reactors (to prevent photolysis)[13]

-

Methanol (for quenching)

-

High-purity water

-

Nitrogen gas (for anoxic conditions)

-

Magnetic stirrers and stir bars

Procedure:

-

Reactor Setup: Add a defined volume of pH buffer to each amber glass reactor. For anoxic experiments, purge the buffer with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

-

Spiking: Add the SMX stock solution to achieve the desired initial concentration (e.g., 10-20 mg/L).[13]

-

Initiation of Reaction: Add the NO donor or nitrite solution to the reactors to initiate the transformation. Seal the reactors immediately.

-

Incubation: Place the reactors on magnetic stirrers in a temperature-controlled environment (e.g., 20-25°C). Ensure continuous mixing.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots from each reactor.

-

Quenching: Immediately add a small volume of methanol to the collected sample to stop the reaction.[13]

-

Sample Preparation: Centrifuge the quenched samples to remove any particulates.[13] Transfer the supernatant to an autosampler vial for analysis.

-

Control: Run parallel control experiments without the NO donor to account for any other removal mechanisms.

Analytical Methodology: HPLC-MS/MS

Objective: To quantify the concentration of SMX and identify its transformation products over time.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water (with formic acid) and acetonitrile (or methanol).

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 10 µL

Typical MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect a wide range of products.

-

Data Acquisition:

-

Full Scan Mode: To identify the molecular ions of potential transformation products.

-

Product Ion Scan (MS2): To fragment parent ions and obtain structural information for tentative identification.

-

Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM): For accurate quantification of SMX and known transformation products.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Major reaction pathways of Sulfamethoxazole with reactive nitrogen species (RNS).

Caption: General experimental workflow for studying SMX transformation.

Caption: Simplified canonical nitric oxide signaling pathway.

Conclusion

The reaction between sulfamethoxazole and nitric oxide donors is a multifaceted process leading to a variety of transformation products through nitrosation, nitration, hydroxylation, and bond cleavage.[6][7][9] Reaction kinetics are profoundly influenced by environmental factors, most notably pH, with acidic conditions greatly enhancing the rate of transformation.[7] The formation of products such as N-Nitroso-SMX raises concerns regarding potential changes in toxicity and biological activity. A thorough understanding of these reaction pathways and the experimental protocols to study them is crucial for predicting the environmental fate of sulfamethoxazole in nitrogen-rich environments like wastewater treatment plants and for assessing potential pharmacological interactions in vivo. The provided data, protocols, and visualizations serve as a foundational resource for researchers and professionals engaged in environmental chemistry and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. Discovery of the nitric oxide signaling pathway and targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Abiotic transformations of sulfamethoxazole by hydroxylamine, nitrite and nitric oxide during wastewater treatment: Kinetics, mechanisms and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Nitroso Sulfamethoxazole Impurity 1 | CAS No- NA | NA [chemicea.com]

- 9. pure.au.dk [pure.au.dk]

- 10. Reaction of nitric oxide with the free sulfhydryl group of human serum albumin yields a sulfenic acid and nitrous oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. digital.csic.es [digital.csic.es]

The Pivotal Role of Nitrite in the Photochemical Transformation of Sulfamethoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The widespread presence of the antibiotic sulfamethoxazole (SMX) in aquatic environments and its potential for persistence has necessitated a deeper understanding of its degradation pathways. This technical guide delves into the critical role of nitrite in the photochemical transformation of SMX, a process of significant environmental relevance. Nitrite, a common constituent of wastewater and natural waters, acts as a photosensitizer, dramatically accelerating the degradation of SMX through indirect photolysis upon exposure to ultraviolet (UV) radiation. This document provides a comprehensive overview of the underlying mechanisms, kinetics, and transformation products, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Nitrite-Mediated Photodegradation

The photochemical transformation of sulfamethoxazole in the presence of nitrite is a multifaceted process driven by the generation of highly reactive species. Upon absorption of UV light, nitrite undergoes photolysis to produce hydroxyl radicals (•OH) and reactive nitrogen species (RNS), such as nitrogen dioxide radicals (•NO2) and nitric oxide radicals (•NO).[1] These reactive species are the primary agents responsible for the degradation of SMX, which is often resistant to direct photolysis.[1][2]

The degradation of SMX proceeds through several key reaction pathways:

-

Hydroxylation: The addition of hydroxyl groups to the SMX molecule, primarily initiated by •OH radicals.[1][3]

-

Nitration and Nitrosation: The addition of nitro (-NO2) or nitroso (-NO) groups, respectively, facilitated by RNS.[1][3][4]

-

Deamination: The removal of the amino group from the aniline moiety.[3]

-

Bond Cleavage: The breaking of the sulfur-nitrogen (S-N), nitrogen-carbon (N-C), and carbon-sulfur (C-S) bonds within the SMX structure.[3][4]

-

Isomerization: Rearrangement of the molecular structure.[5][6]

The contribution of direct UV photolysis to the overall degradation of SMX in the presence of nitrite is minimal compared to the effects of •OH radicals and RNS. At a nitrite concentration of 0.1 mM, the contributions of •OH and RNS to the removal of several sulfonamides, including SMX, were found to be in the ranges of 29.17-46.53% and 52.33-63.28%, respectively.[1]

Quantitative Analysis of Transformation Kinetics

The rate of sulfamethoxazole degradation is significantly influenced by factors such as nitrite concentration and pH. Acidic conditions have been shown to considerably enhance the kinetics of abiotic transformation.[3][4] The reaction kinetics are often described using pseudo-first-order and second-order rate constants.

| Parameter | Value | Conditions | Reference |

| Pseudo-first-order rate constant (k) for SMX degradation | 0.0184 min⁻¹ | 0.1 mM Nitrite, UV-A irradiation (365 nm) | [1][2] |

| Second-order rate constant of SMX with NO₂⁻ | 1.5 × 10⁻¹ - 4.8 × 10³ M⁻¹ s⁻¹ | Varying pH (4-9), anoxic or oxic conditions | [3][4] |

| Second-order rate constant of SMX with NO | 1.0 × 10² - 3.1 × 10⁴ M⁻¹ s⁻¹ | Varying pH (4-9), anoxic or oxic conditions | [3] |

| Overall rate constant of SMX with •OH | 1.28 × 10⁸ M⁻¹ s⁻¹ | 298 K | [7] |

Table 1: Kinetic Data for the Photochemical Transformation of Sulfamethoxazole with Nitrite.

Experimental Protocols

The investigation of the photochemical transformation of sulfamethoxazole involves a series of well-defined experimental procedures. A typical workflow is outlined below.

Sample Preparation and Reaction Conditions

Batch experiments are commonly conducted in serum bottles or quartz reactors.[8] An aqueous solution of sulfamethoxazole is prepared, and a specific concentration of sodium nitrite is added. The pH of the solution is adjusted using appropriate buffers. The reaction mixture is then subjected to irradiation from a controlled light source.

Irradiation Source

Various irradiation sources are employed to simulate environmental conditions or for specific mechanistic studies. These include:

-

UV-A lamps (e.g., 365 nm): To simulate the UV component of sunlight.[1]

-

Far-UVC lamps (e.g., 222 nm): For investigating degradation under specific short-wavelength UV.[5]

-

Xenon lamps: To simulate the full spectrum of sunlight.[6]

-

Mercury lamps (low, medium, and high pressure): To provide specific UV wavelengths.[9]

Analytical Methods

The degradation of sulfamethoxazole and the formation of transformation products are monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often with a time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) analyzer for high-resolution mass data.[1][10] This allows for the quantification of the parent compound and the identification of intermediate products.

Quenching Studies

To elucidate the roles of different reactive species, quenching experiments are performed. Specific scavengers are added to the reaction mixture to inhibit the activity of certain radicals. For example, carbonate ions can be used to quench hydroxyl radicals.[1]

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of sulfamethoxazole's photochemical transformation.

Caption: A generalized experimental workflow for studying the photochemical transformation of sulfamethoxazole.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Abiotic transformations of sulfamethoxazole by hydroxylamine, nitrite and nitric oxide during wastewater treatment: Kinetics, mechanisms and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitrate Enhanced Sulfamethoxazole Degradation by 222 nm Far-UVC Irradiation: Role of Reactive Nitrogen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A kinetic study of the photolysis of sulfamethoxazole with special emphasis on the photoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolites of Sulfamethoxazole Exposed to Nitric Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolites formed when the antibiotic sulfamethoxazole (SMX) is exposed to nitric oxide (NO). A thorough understanding of these transformation products is critical for assessing the environmental fate of this widely used pharmaceutical and for identifying potential bioactive or toxic derivatives in drug development and environmental risk assessment. This document outlines the key experimental protocols for identifying these metabolites and presents the current knowledge on the transformation pathways and products.

Introduction to Sulfamethoxazole and Nitric Oxide Interaction

Sulfamethoxazole, a sulfonamide antibiotic, is susceptible to transformation in various environmental and biological systems. Nitric oxide, a reactive nitrogen species, can play a significant role in the abiotic degradation of SMX, leading to a variety of transformation products. These reactions are of particular interest in wastewater treatment processes and in understanding the potential for in-vivo metabolism. The primary transformation pathways initiated by NO exposure include hydroxylation, nitration, deamination, nitrosation, and cleavage of the sulfonamide bond.[1][2]

Experimental Protocols for Metabolite Identification

The identification of SMX metabolites following NO exposure necessitates a controlled experimental setup and sensitive analytical techniques. The following protocols are based on established methodologies in the field.

Reagents and Materials

-

Sulfamethoxazole (SMX), analytical standard grade

-

Nitric oxide donor, such as diethylamine NONOate diethylammonium salt

-

Ultrapure water

-

pH buffers (e.g., phosphate, acetate) to maintain desired pH levels (typically in the range of 4-9)[2]

-

Quenching agent, such as sodium thiosulfate, to stop the reaction at specific time points[2]

-

Solvents for solid-phase extraction (SPE) and liquid chromatography (e.g., methanol, acetonitrile, formic acid)

Experimental Procedure for SMX Reaction with NO

-

Preparation of Reaction Solutions: Prepare a stock solution of SMX in ultrapure water. In a reaction vessel, add the appropriate buffer to achieve the target pH. Spike the buffered solution with the SMX stock solution to the desired initial concentration.

-

Initiation of Reaction: To initiate the transformation, add a freshly prepared solution of the NO donor (e.g., diethylamine NONOate) to the SMX solution. The concentration of the NO donor should be chosen to achieve the desired molar ratio relative to SMX.

-

Reaction Conditions: Maintain the reaction mixture at a constant temperature with continuous stirring. The experiments can be conducted under both anoxic and oxic conditions to simulate different environmental scenarios.[2]

-

Time-Course Sampling: Collect aliquots of the reaction mixture at predetermined time intervals.

-

Reaction Quenching: Immediately after collection, quench the reaction in the aliquots by adding a quenching agent like sodium thiosulfate to prevent further degradation of SMX and its metabolites.[2]

-

Sample Preparation for Analysis: The collected samples may require a cleanup and concentration step before analysis. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the identification and quantification of SMX and its transformation products due to its high sensitivity and selectivity.

-

Liquid Chromatography (LC) Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of SMX and its metabolites.

-

Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of SMX and its derivatives.

-

Scan Mode: For initial identification of unknown metabolites, a full scan mode is used to obtain the mass-to-charge ratio (m/z) of the parent ions.

-

Tandem MS (MS/MS): To confirm the identity of the metabolites, product ion scans are performed. This involves selecting the parent ion of a potential metabolite, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides structural information about the metabolite.

-

Identified Metabolites of Sulfamethoxazole after NO Exposure

Exposure of sulfamethoxazole to nitric oxide leads to a range of transformation products arising from several key reaction pathways. While comprehensive quantitative data from a single source is limited in the public domain, the primary identified metabolites and their formation pathways are summarized below. The formation and relative abundance of these products are highly dependent on experimental conditions such as pH and the presence of oxygen.[1][2]

Table 1: Major Transformation Pathways and Identified Metabolites of SMX after NO Exposure

| Transformation Pathway | General Structure of Metabolite | Key Reactions Involved |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring or other parts of the molecule. | Electrophilic attack by hydroxylating species derived from NO. |

| Nitration | Addition of a nitro (-NO2) group to the aromatic ring. | Reaction with nitrating agents formed from NO. |

| Deamination | Replacement of the primary amine (-NH2) group with a hydroxyl group. | Formation of a diazonium intermediate followed by hydrolysis. |

| Nitrosation | Replacement of a hydrogen on the amine group with a nitroso (-NO) group. | Reaction with nitrosating agents derived from NO. |

| S-N Bond Cleavage | Cleavage of the bond between the sulfur atom and the adjacent nitrogen atom. | Leads to the formation of sulfanilic acid and 3-amino-5-methylisoxazole. |

| N-C Bond Cleavage | Cleavage of the bond between the nitrogen atom of the sulfonamide and the aromatic ring. | Results in the formation of aniline and other derivatives. |

| C-S Bond Cleavage | Cleavage of the bond between the carbon of the aromatic ring and the sulfur atom. | Can lead to the formation of various smaller organic molecules. |

Note: This table represents a qualitative summary based on identified reaction pathways.[1][2] Quantitative data on the yields or concentrations of specific metabolites under varying conditions are needed for a complete assessment and are a key area for further research.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in identifying the metabolites of SMX after NO exposure, the following diagrams have been generated using the DOT language.

Conclusion

The interaction of sulfamethoxazole with nitric oxide results in a complex mixture of transformation products formed through various reaction pathways. This technical guide has provided a foundational understanding of the experimental methodologies required to identify these metabolites and has summarized the key transformation pathways. For professionals in drug development and environmental science, a detailed characterization of these metabolites is crucial for a comprehensive safety and environmental impact assessment of sulfamethoxazole. Further research is needed to quantify the formation of these products under diverse conditions to build more accurate predictive models of SMX fate.

References

Theoretical Insights into Sulfamethoxazole Nitrosation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental aspects of sulfamethoxazole (SMX) nitrosation. Sulfamethoxazole, a widely used sulfonamide antibiotic, can undergo nitrosation reactions, particularly in the presence of nitrosating agents such as nitrite (NO₂⁻) and nitric oxide (NO), a process accelerated under acidic conditions. This transformation is of significant interest due to its implications for drug stability, the formation of potentially mutagenic N-nitroso compounds, and its role in the environmental fate of this antibiotic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical pathways and workflows.

Theoretical Framework of Sulfamethoxazole Nitrosation

While dedicated computational studies on the nitrosation of sulfamethoxazole are not extensively available in public literature, the mechanism can be inferred from theoretical investigations of similar functional groups, particularly secondary amines and sulfonamides. Density Functional Theory (DFT) calculations on these related compounds provide a robust framework for understanding the reaction pathways.

The nitrosation of the secondary amine within the sulfonamide group of sulfamethoxazole is the key reaction. In acidic environments, nitrite is protonated to form nitrous acid (HNO₂), which can then form the potent nitrosating agent, dinitrogen trioxide (N₂O₃). The reaction is believed to proceed via a nucleophilic attack of the nitrogen atom of the sulfonamide on the nitrosating agent.

General computational studies on the N-nitrosation of secondary amines using DFT have identified asym-N₂O₃ as a favorable nitrosating agent.[1][2] These studies indicate that the reaction likely proceeds through a five-membered cyclic transition state, with relatively low activation energies, suggesting the reaction is kinetically feasible if the reactants are present.[2] The reactivity of the amine is influenced by steric hindrance and electronic factors.[1] For sulfonamides specifically, the electron-withdrawing nature of the sulfonyl group is expected to influence the nucleophilicity of the adjacent nitrogen atom.[3]

Reaction Kinetics and Quantitative Data

Experimental studies have provided valuable quantitative data on the kinetics of sulfamethoxazole transformation in the presence of nitrosating agents. The reaction kinetics are significantly influenced by pH, with acidic conditions promoting faster degradation.

A key study investigated the abiotic transformation of SMX by nitrite and nitric oxide under various pH and oxygen conditions.[4] The second-order rate constants for these reactions are summarized in the table below.

| Reactant | pH | Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Nitrite (NO₂⁻) | 4 | Anoxic | 4.8 x 10³ | [4] |

| 5 | Anoxic | 1.5 x 10² | [4] | |

| 7 | Anoxic | 1.5 x 10⁻¹ | [4] | |

| 9 | Anoxic | Not Reported | [4] | |

| Nitric Oxide (NO) | 4 | Anoxic | 3.1 x 10⁴ | [4] |

| 5 | Anoxic | 1.0 x 10³ | [4] | |

| 7 | Anoxic | 1.0 x 10² | [4] | |

| 9 | Anoxic | Not Reported | [4] |

Table 1: Second-order rate constants for the reaction of sulfamethoxazole with nitrite and nitric oxide at varying pH.

These data clearly demonstrate the significant enhancement of the reaction rate at lower pH values. The study also identified several transformation products resulting from nitrosation, hydroxylation, nitration, deamination, and cleavage of S-N, N-C, and C-S bonds.[4]

Experimental Protocols

Synthesis and Characterization of N-Nitroso-Sulfamethoxazole (Inferred Protocol)

This protocol is inferred from general procedures for the N-nitrosation of sulfonamides.

Objective: To synthesize 4-amino-N-(5-methylisoxazol-3-yl)-N-nitrosobenzenesulfonamide.

Materials:

-

Sulfamethoxazole (SMX)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve a known amount of sulfamethoxazole in a suitable organic solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Slowly add an aqueous solution of hydrochloric acid to the SMX solution with vigorous stirring to create an acidic environment.

-

Add the sodium nitrite solution dropwise to the acidic SMX solution while maintaining the temperature between 0-5 °C.

-

Allow the reaction to stir for a specified period (e.g., 1-2 hours) at low temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-nitroso-sulfamethoxazole.

-

Purify the product using column chromatography or recrystallization.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Kinetic Analysis of Sulfamethoxazole Nitrosation by HPLC

Objective: To determine the rate of sulfamethoxazole degradation and the formation of its nitrosated product under specific pH and reactant concentrations.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column

-

Sulfamethoxazole standard

-

Sodium nitrite

-

pH buffers (e.g., phosphate or citrate buffers)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Thermostatted reaction vessel with a magnetic stirrer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of sulfamethoxazole and sodium nitrite in ultrapure water.

-

Reaction Setup: In a thermostatted reaction vessel, add a known volume of pH buffer. Add the sulfamethoxazole stock solution to achieve the desired initial concentration.

-

Initiation of Reaction: Initiate the reaction by adding the sodium nitrite stock solution to the reaction vessel. Start a timer immediately.

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquots by adding a quenching agent (e.g., sulfamic acid) or by rapid dilution and pH adjustment to stop the nitrosation process.

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Use a mobile phase typically consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) in an isocratic or gradient elution mode.

-

Set the UV detector to a wavelength suitable for the detection of both sulfamethoxazole and its expected transformation products (e.g., 270 nm).

-

-

Data Analysis:

-

Generate a calibration curve for sulfamethoxazole using standard solutions of known concentrations.

-

Quantify the concentration of sulfamethoxazole in each sample based on the peak area from the chromatograms and the calibration curve.

-

Plot the concentration of sulfamethoxazole as a function of time.

-

Determine the reaction rate and rate constant by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order or second-order).

-

Visualizations of Pathways and Workflows

Proposed Reaction Pathway for Sulfamethoxazole Nitrosation

Proposed reaction pathway for the nitrosation of sulfamethoxazole.

Experimental Workflow for Kinetic Analysis

General experimental workflow for the kinetic analysis of sulfamethoxazole nitrosation.

Conclusion

The nitrosation of sulfamethoxazole is a complex process influenced by factors such as pH and the presence of nitrosating agents. While a detailed theoretical understanding at the molecular level of SMX itself requires further dedicated computational studies, the existing body of research on related compounds provides a strong basis for predicting its behavior. The available kinetic data underscores the importance of environmental conditions, particularly acidity, in driving this transformation. The experimental protocols and workflows outlined in this guide offer a starting point for researchers aiming to investigate the nitrosation of sulfamethoxazole in a controlled laboratory setting. Further research is warranted to fully elucidate the reaction mechanism through computational modeling and to quantify the formation of various transformation products under a wider range of conditions.

References

- 1. Computational mechanistic study on N-nitrosation reaction of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Abiotic transformations of sulfamethoxazole by hydroxylamine, nitrite and nitric oxide during wastewater treatment: Kinetics, mechanisms and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Sulfonamide Therapeutics: A Technical Guide to Novel Sulfamethoxazole Derivatives

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, researchers are actively exploring a new generation of sulfamethoxazole derivatives, breathing new life into a long-established class of antibiotics. These novel compounds are not only showing promise in combating antimicrobial resistance but are also exhibiting potent anticancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these emerging therapeutic agents, tailored for researchers, scientists, and drug development professionals.

A New Wave of Biological Activity

The antibacterial prowess of sulfamethoxazole is well-documented, stemming from its ability to inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1][2] However, recent research has unveiled that strategic modifications to the sulfamethoxazole scaffold can unlock a broader spectrum of therapeutic applications.

Enhanced Antimicrobial Action

Newly synthesized derivatives incorporating moieties such as β-lactam rings, pyrazole, and 1,2,3-triazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3][4] In some cases, these derivatives have shown superior efficacy compared to the parent drug and other standard antibiotics.

Promising Anticancer Potential

Perhaps the most groundbreaking discovery is the anticancer activity of certain sulfamethoxazole derivatives. Studies have revealed that these compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. Key mechanisms include the inhibition of the anti-apoptotic protein BCL2, the upregulation of the pro-apoptotic protein Caspase-3, and the arrest of the cell cycle.[3][5][6] Furthermore, some derivatives have shown inhibitory effects on carbonic anhydrase IX and XII, enzymes that are overexpressed in many tumors and contribute to their survival and proliferation.[6][7]

Potent Anti-inflammatory Effects

The anti-inflammatory properties of novel sulfamethoxazole analogs are also gaining considerable attention. A primary mechanism identified is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for mediating inflammation and pain.[8][9][10] By selectively targeting COX-2, these derivatives have the potential to offer safer anti-inflammatory therapies with reduced gastrointestinal side effects. Additionally, the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response, has been implicated in the anti-inflammatory effects of some sulfasalazine derivatives, a related class of sulfonamides.[11][12][13]

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies, showcasing the biological activities of newly synthesized sulfamethoxazole derivatives.

Table 1: Antibacterial Activity of Novel Sulfamethoxazole Derivatives

| Compound/Derivative | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Sulfamethoxazole-β-lactam (M3) | E. coli | 28 | - | [4] |

| Sulfamethoxazole-β-lactam (M3) | S. aureus | 25 | - | [4] |

| Sulfamethoxazole-β-lactam (M5) | E. coli | 26 | - | [4] |

| Sulfamethoxazole-β-lactam (M5) | S. aureus | 24 | - | [4] |

| 1,2,3-triazole derivative (12) | S. aureus | - | 20 | [3] |

| 1,2,3-triazole derivative (15) | E. coli | - | 21 | [3] |

| Azo-derivative (4a) | S. aureus (res) | - | 31.25 | [14][15] |

| Azo-derivative (4a) | C. albicans | - | 31.25 | [14][15] |

| Azo-derivative (4a) | C. neoformans | - | 31.25 | [14][15] |

Table 2: Anticancer Activity of Novel Sulfamethoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone (16b) | PPC-1 (Prostate) | 16.1 | [14] |

| Hydrazone (16b) | CaKi-1 (Kidney) | 10.9 | [14] |

| Piperazine derivative (3e) | MDA-MB-231 (Breast) | 16.98 | [3][5] |

| Piperazine derivative (6b) | MDA-MB-231 (Breast) | 17.33 | [3][5] |

| Carbonic Anhydrase Inhibitor (S15) | MCF7 (Breast) | 0.037 (hCA IX), 0.061 (hCA XII) | [6][7] |

Table 3: Anti-inflammatory Activity of Novel Sulfamethoxazole Derivatives

| Compound/Derivative | Activity | % Inhibition / IC50 | Reference |

| Azo-derivative (4d) | Analgesic (acetic acid-induced writhing) | 58.33% | [14][15] |

| Azo-derivative (4f) | Analgesic (acetic acid-induced writhing) | 57.76% | [14][15] |

| Isoxazole derivative (C6) | COX-2 Inhibition | IC50 = 0.55 µM | [8] |

| Isoxazole derivative (C5) | COX-2 Inhibition | IC50 = 0.85 µM | [8] |

Visualizing the Mechanisms of Action

To elucidate the complex biological processes influenced by these novel derivatives, the following diagrams illustrate the key signaling pathways involved in their anticancer and anti-inflammatory activities.

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 3. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Anti-proliferative effects of the combination of Sulfamethoxazole and Quercetin via caspase3 and NFkB gene regulation: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties | PLOS One [journals.plos.org]

Preliminary Investigation of Sulfamethoxazole-NO Properties: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic that functions by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This bacteriostatic action has made it a cornerstone in the treatment of various bacterial infections, often in combination with trimethoprim. In recent years, the development of nitric oxide (NO)-donating derivatives of existing drugs has emerged as a promising strategy to enhance therapeutic efficacy and mitigate side effects. The addition of an NO moiety can confer vasodilatory, anti-inflammatory, and cytoprotective properties, offering a multi-faceted therapeutic approach. This guide provides a preliminary investigation into the properties of a hypothetical "Sulfamethoxazole-NO" entity, drawing upon existing research on the abiotic transformation of sulfamethoxazole by nitric oxide and the established knowledge of other NO-donating sulfonamide derivatives.

Abiotic Transformation of Sulfamethoxazole by Nitric Oxide

Recent studies investigating the fate of antibiotics in wastewater treatment have shed light on the chemical reactivity of sulfamethoxazole with nitric oxide. These findings, while not focused on a synthesized therapeutic agent, provide valuable insights into the potential chemical interactions and transformation products of a this compound compound.

Reaction Kinetics

The reaction between sulfamethoxazole and nitric oxide is significantly influenced by pH. Acidic conditions markedly accelerate the transformation kinetics.[1][2][3] The second-order rate constants for the reaction of SMX with NO under varying pH and oxygen conditions are summarized in the table below.

| pH | Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 4 | Anoxic/Oxic | 1.0 x 10² - 3.1 x 10⁴ | [1][2][3] |

| 9 | Anoxic/Oxic | - | [1][2][3] |

Table 1: Second-Order Rate Constants for the Reaction of Sulfamethoxazole with Nitric Oxide.

Transformation Products and Pathways

The interaction of sulfamethoxazole with nitric oxide leads to a variety of transformation products through several reaction pathways, including hydroxylation, nitration, deamination, nitrosation, and cleavage of S-N, N-C, and C-S bonds.[1][2][3] Acidic pH facilitates nitration, nitrosation, and bond cleavage.[1][2][3]

A proposed logical pathway for the abiotic transformation of sulfamethoxazole by nitric oxide is depicted below.

Caption: Proposed transformation pathways of Sulfamethoxazole by Nitric Oxide.

Synthesis and Properties of NO-Donating Sulfonamide Derivatives

While a therapeutically designed "this compound" is not yet described in the literature, the development of other NO-donating sulfonamides provides a framework for its potential synthesis, properties, and therapeutic applications. These hybrid molecules are typically designed to retain the primary pharmacological activity of the parent sulfonamide while gaining the benefits of localized NO release.

General Synthetic Strategies

The synthesis of NO-donating sulfonamides generally involves the covalent linkage of a nitric oxide-releasing moiety to the parent sulfonamide molecule. Common NO-donating groups include diazeniumdiolates (NONOates), S-nitrosothiols (RSNOs), and organic nitrates. The choice of the NO donor and the linker chemistry allows for the modulation of the rate and duration of NO release.

A generalized workflow for the synthesis and characterization of a hypothetical this compound derivative is presented below.

Caption: General workflow for the synthesis and evaluation of a this compound derivative.

Potential Pharmacological Properties

The conjugation of an NO-donating moiety to a sulfonamide can result in a synergistic or additive therapeutic effect. The potential properties of a this compound derivative could include:

-

Enhanced Anti-inflammatory Activity: NO is a key mediator in the inflammatory response. A this compound compound could exhibit improved anti-inflammatory effects compared to the parent drug by modulating inflammatory signaling pathways.

-

Improved Antimicrobial Activity: Nitric oxide possesses intrinsic antimicrobial properties and can potentiate the effects of conventional antibiotics.

-

Reduced Gastrointestinal Toxicity: A common side effect of many drugs is gastrointestinal irritation. The local release of NO can have a cytoprotective effect on the gastric mucosa.

-

Vasodilatory Effects: The release of NO would induce vasodilation, a property that could be beneficial in certain therapeutic contexts.

| Property | Description | Potential Benefit for this compound |

| Anti-inflammatory | NO can modulate the activity of inflammatory cells and signaling pathways. | Enhanced efficacy in treating inflammatory conditions. |

| Antimicrobial | NO has direct bactericidal and bacteriostatic effects. | Broader spectrum of activity or increased potency. |

| Gastrointestinal Safety | NO can increase mucosal blood flow and mucus production. | Reduced risk of gastric side effects. |

| Vasodilation | NO is a potent vasodilator. | Potential applications in cardiovascular conditions. |

Table 2: Potential Pharmacological Properties of a this compound Derivative.

Experimental Protocols

General Synthesis of a NONOate Derivative of Sulfamethoxazole (Hypothetical)

This protocol is a generalized procedure based on the synthesis of other NO-donating compounds.

-

Functionalization of Sulfamethoxazole: The primary amino group of sulfamethoxazole is first protected. The sulfonamide nitrogen is then functionalized with a suitable linker containing a secondary amine.

-

Formation of the NONOate: The secondary amine-functionalized sulfamethoxazole is dissolved in an aprotic solvent (e.g., diethyl ether, tetrahydrofuran) and placed in a high-pressure reaction vessel.

-

Reaction with Nitric Oxide: The vessel is purged with argon, and then pressurized with nitric oxide gas (typically 5-10 atm). The reaction is stirred at room temperature for 24-48 hours.

-

Isolation and Purification: The resulting NONOate derivative is isolated by filtration or evaporation of the solvent. Purification is achieved by recrystallization or column chromatography.

-

Deprotection: The protecting group on the primary amino group is removed under appropriate conditions to yield the final this compound compound.

Characterization of NO Release (Griess Assay)

The release of nitric oxide from the synthesized compound can be quantified using the Griess assay, which detects nitrite, a stable oxidation product of NO in aqueous solution.

-

Sample Preparation: A stock solution of the this compound compound is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: The solution is incubated at 37°C, and aliquots are taken at various time points.

-

Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each aliquot.

-

Spectrophotometric Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a spectrophotometer.

-

Quantification: The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite. The rate of NO release can then be calculated.

Signaling Pathways

The pharmacological effects of a this compound derivative would likely involve the modulation of key signaling pathways. The released nitric oxide can directly activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling. Additionally, NO can influence inflammatory pathways such as the NF-κB signaling cascade through S-nitrosylation of key proteins.

Caption: Potential signaling pathways modulated by a this compound derivative.

Conclusion

While a dedicated therapeutic agent "this compound" has not been extensively documented, a preliminary investigation based on the abiotic transformation of sulfamethoxazole by nitric oxide and the established literature on other NO-donating sulfonamides provides a strong foundation for its potential development. The chemical reactivity of sulfamethoxazole with nitric oxide is evident, and the synthesis of a stable NO-donating derivative is theoretically feasible. Such a compound could offer enhanced therapeutic properties, including improved anti-inflammatory and antimicrobial activity, with a potentially better safety profile. Further research is warranted to synthesize and characterize a stable this compound derivative and to evaluate its pharmacological properties in relevant in vitro and in vivo models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising area of medicinal chemistry.

References

The Dual Role of Reactive Nitrogen Species in Sulfamethoxazole-Induced Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is associated with a significant incidence of hypersensitivity reactions, ranging from mild skin rashes to severe, life-threatening conditions. Emerging evidence points to a critical role for reactive nitrogen species (RNS), particularly the nitroso metabolite of SMX (SMX-NO), in the pathogenesis of these adverse drug reactions. This technical guide provides an in-depth examination of the mechanisms by which SMX is metabolized to its reactive intermediates and the subsequent immunological consequences. We will detail the signaling pathways initiated by these RNS in antigen-presenting cells, leading to T-cell activation and the clinical manifestations of hypersensitivity. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the involved biological pathways to facilitate a comprehensive understanding for researchers in drug development and immunology.

Introduction

Sulfamethoxazole, often in combination with trimethoprim, remains a cornerstone for treating various bacterial infections. However, its clinical utility is hampered by a high rate of idiosyncratic adverse reactions, with an even greater incidence in immunocompromised individuals. These reactions are not typically mediated by the parent drug but rather by its bioactivation into chemically reactive metabolites. The N4-hydroxylation of SMX by cytochrome P450 enzymes, primarily CYP2C9, followed by further oxidation, leads to the formation of sulfamethoxazole hydroxylamine (SMX-HA) and the highly reactive nitroso-sulfamethoxazole (SMX-NO).[1][2] SMX-NO, a potent electrophile, can covalently bind to cellular macromolecules, including proteins, forming neoantigens that can trigger an immune response. This guide will focus on the role of SMX-NO as a key reactive nitrogen species in initiating the immune cascade that underlies SMX hypersensitivity.

The Metabolic Bioactivation of Sulfamethoxazole

The metabolic pathway leading to the formation of reactive SMX metabolites is a critical initiating event in SMX-induced hypersensitivity.

-

Step 1: N4-Hydroxylation: The initial and rate-limiting step is the oxidation of the aromatic amine (N4) of SMX to form sulfamethoxazole hydroxylamine (SMX-HA). This reaction is primarily catalyzed by the polymorphic enzyme cytochrome P450 2C9 (CYP2C9) in the liver.[3]

-

Step 2: Oxidation to Nitroso-Sulfamethoxazole: SMX-HA is subsequently oxidized to the ultimate reactive metabolite, nitroso-sulfamethoxazole (SMX-NO).[3] This conversion can occur spontaneously or be facilitated by peroxidases, such as myeloperoxidase, which is abundant in immune cells like dendritic cells.[3]

The balance between the bioactivation of SMX to its reactive metabolites and their detoxification, primarily through conjugation with glutathione (GSH), is a key determinant of an individual's susceptibility to hypersensitivity reactions.[4]

Immunological Mechanisms of SMX-Induced Hypersensitivity

The current understanding of SMX hypersensitivity involves a complex interplay between the reactive metabolite SMX-NO, antigen-presenting cells (APCs) like dendritic cells (DCs), and T-lymphocytes.

Dendritic Cell Activation by Nitroso-Sulfamethoxazole

Dendritic cells are professional APCs that play a pivotal role in initiating T-cell responses. SMX-NO has been shown to directly activate DCs, a crucial step in the sensitization phase of the hypersensitivity reaction. A key event in this activation is the upregulation of the costimulatory molecule CD40 on the DC surface.[3][5]

The binding of SMX-NO to proteins within or on the surface of DCs is thought to provide a "danger signal" that promotes their maturation. This maturation is characterized by the increased expression of costimulatory molecules, including CD40, and the production of pro-inflammatory cytokines.

The CD40-CD40L Signaling Axis

The interaction between CD40 on activated DCs and its ligand, CD40L (CD154), expressed on activated T-helper cells, is a critical checkpoint in the adaptive immune response. The upregulation of CD40 on DCs by SMX-NO enhances their ability to "license" T-cells for an effective immune response. This interaction triggers bidirectional signaling:

-

In Dendritic Cells: CD40 ligation on DCs initiates a downstream signaling cascade that further enhances their maturation and cytokine production, particularly interleukin-12 (IL-12), which promotes the differentiation of T-helper 1 (Th1) cells.[6][7][8]

-

In T-Cells: The engagement of CD40L on T-cells provides a crucial costimulatory signal (Signal 2) that, in conjunction with T-cell receptor (TCR) activation (Signal 1), leads to full T-cell activation, proliferation, and effector function.[9]

Signaling Pathways

Sulfamethoxazole Metabolic Activation Pathway

Caption: Metabolic activation of sulfamethoxazole to its reactive metabolites.

Dendritic Cell Activation and T-Cell Priming Pathway

Caption: Signaling cascade of DC activation by SMX-NO and subsequent T-cell priming.

Quantitative Data

The following tables summarize key quantitative findings from studies investigating the effects of sulfamethoxazole and its metabolites.

Table 1: Effect of Sulfamethoxazole and Nitroso-Sulfamethoxazole on Dendritic Cell CD40 Expression

| Compound | Concentration (µM) | Mean Fluorescence Intensity of CD40 (Arbitrary Units) | Fold Increase over Control | Reference |

| Control (Untreated) | - | 100 | 1.0 | [3][5] |

| Sulfamethoxazole (SMX) | 250 | ~150 | ~1.5 | [3][5] |

| Sulfamethoxazole (SMX) | 500 | ~200 | ~2.0 | [3][5] |

| Nitroso-SMX (SMX-NO) | 1 | ~180 | ~1.8 | [3][5] |

| Nitroso-SMX (SMX-NO) | 10 | ~250 | ~2.5 | [3][5] |

| SMX-NO (HIV+ Allergic Pt) | 10 | Not specified | 5-fold higher than volunteers | [3][5] |

Table 2: Cytotoxicity of Sulfamethoxazole Metabolites on Peripheral Blood Mononuclear Cells (PBMCs)

| Cell Type | Compound | Concentration (µM) | % Cell Death / Annexin V+ Cells | Reference |

| PBMCs (Control) | Sulfamethoxazole (SMX) | 400 | 3.7 ± 1.2% | [1] |

| PBMCs | Sulfamethoxazole Hydroxylamine (SMX-HA) | 100 | 14.1 ± 0.7% | [1] |

| PBMCs | Sulfamethoxazole Hydroxylamine (SMX-HA) | 400 | 25.6 ± 4.2% | [1] |

| CD8+ T-cells | Sulfamethoxazole Hydroxylamine (SMX-HA) | 100 | 67 ± 7% | [1] |

| CD4+ T-cells | Sulfamethoxazole Hydroxylamine (SMX-HA) | 100 | 8 ± 4% | [1] |

Experimental Protocols

Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature Mo-DCs from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

Human CD14 MicroBeads

Procedure:

-

Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.

-

Enrich for monocytes by positive selection using CD14 MicroBeads according to the manufacturer's instructions.

-

Culture the purified CD14+ monocytes at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Supplement the culture medium with GM-CSF (e.g., 800 IU/mL) and IL-4 (e.g., 250 IU/mL) to induce differentiation into immature DCs.[10]

-

Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 atmosphere. Replace half of the medium with fresh cytokine-supplemented medium every 2-3 days.

-

On day 7, harvest the non-adherent and loosely adherent cells, which represent the immature Mo-DC population.

Assessment of Dendritic Cell Activation by Flow Cytometry

This protocol outlines the procedure for staining Mo-DCs to assess the surface expression of CD40.

Materials:

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS containing 1% bovine serum albumin and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-human CD40 antibody (e.g., PE-conjugated)

-

Fluorochrome-conjugated isotype control antibody

-

Fixable viability dye

Procedure:

-

Generate and treat Mo-DCs with SMX, SMX-NO, or vehicle control for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in FACS buffer and stain with a fixable viability dye for 15-30 minutes at 4°C to exclude dead cells from the analysis.

-

Wash the cells with FACS buffer.

-

Block Fc receptors by incubating the cells with human IgG for 15 minutes.

-

Add the fluorochrome-conjugated anti-CD40 antibody or the corresponding isotype control to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on the live, single-cell population to determine the mean fluorescence intensity (MFI) of CD40.

T-Cell Proliferation Assay

This protocol describes a method to measure the proliferation of T-cells in response to SMX or its metabolites presented by APCs.

Materials:

-

PBMCs from SMX-allergic and non-allergic donors

-

Complete RPMI 1640 medium

-

Sulfamethoxazole (SMX) and Nitroso-sulfamethoxazole (SMX-NO)

-

[3H]-thymidine

Procedure:

-

Isolate PBMCs from both allergic and control subjects.

-

Culture 2 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete medium.

-

Add SMX or SMX-NO at various concentrations to the wells. For SMX-NO, antigen-presenting cells can be pre-pulsed with the metabolite before co-culture with T-cells.

-

Incubate the plates for 5-7 days at 37°C in a 5% CO2 atmosphere.

-

During the last 18 hours of culture, pulse each well with 1 µCi of [3H]-thymidine.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Express the results as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the drug to the cpm in the absence of the drug.

Experimental Workflow

Caption: Workflow for studying sulfamethoxazole's impact on immune cells.

Conclusion

The bioactivation of sulfamethoxazole to its nitroso metabolite, a reactive nitrogen species, is a pivotal event in the pathogenesis of SMX-induced hypersensitivity. SMX-NO acts as a danger signal, leading to the activation of dendritic cells and the upregulation of the costimulatory molecule CD40. The subsequent engagement of the CD40-CD40L axis provides a critical costimulatory signal for T-cell activation, culminating in an adaptive immune response that manifests as a hypersensitivity reaction. A deeper understanding of these molecular and cellular mechanisms is essential for the development of predictive diagnostic tools and safer therapeutic alternatives. The protocols and data presented in this guide offer a framework for researchers to further investigate the complex interplay between drug metabolism, reactive nitrogen species, and the immune system.

References

- 1. Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfamethoxazole and its metabolite nitroso sulfamethoxazole stimulate dendritic cell costimulatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]